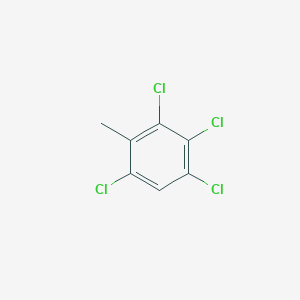
1,2,3,5-Tetrachloro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated derivative of methylbenzene (toluene), where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied, which can provide insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of polyhalogenated benzenes typically involves halogenation reactions where halogen atoms are introduced into the benzene ring. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene were synthesized from tribromo- or tetrabromobenzene with trimethylstannyl sodium . These methods could potentially be adapted for the synthesis of 1,2,3,5-tetrachloro-4-methylbenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of polyhalogenated benzenes is characterized by the substitution pattern of the halogen atoms on the benzene ring. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was determined by gas-phase electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry . X-ray crystallography has been used to determine the structures of various halogenated benzene derivatives, such as the 1:1 complex of 1,2,4,5-tetracyanobenzene and hexamethylbenzene , and the crystal structure of 1,3,5-tris(chloromercurio)benzene . These studies suggest that 1,2,3,5-tetrachloro-4-methylbenzene would also have a planar ring structure with substituents affecting bond angles and lengths.
Chemical Reactions Analysis
The reactivity of polyhalogenated benzenes can be influenced by the presence and position of halogen atoms. For example, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium gave more crowded difluorobenzene derivatives . The stable carbene 1,2,3,5-tetramethylimidazol-2-ylidene formed an adduct with 3,5-dimethylborabenzene . These reactions demonstrate the potential for 1,2,3,5-tetrachloro-4-methylbenzene to participate in various organic transformations, including nucleophilic substitutions and adduct formations.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyhalogenated benzenes are largely determined by the nature and number of halogen substituents. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with C–H⋯F–C hydrogen bonding . The phase behavior of 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrabromobenzene was studied, showing isomorphic relationships and phase transitions 10. These findings suggest that 1,2,3,5-tetrachloro-4-methylbenzene would exhibit distinct physical properties such as melting and boiling points, solubility, and crystal structure, which could be explored through experimental studies.
Aplicaciones Científicas De Investigación
Alternative Synthesis Processes
One innovative application in scientific research involving 1,2,3,5-tetrachloro-4-methylbenzene analogs is the development of alternative synthesis processes for complex organic compounds. For instance, the preparation of 1,2,3,4-tetramethoxy-5-methylbenzene, a key intermediate in producing coenzyme Q homologs and analogs, showcases a new process from pyrogallol. This method utilizes a modified mild brominating agent for the chloromethylation of corresponding substrates, followed by reductive dehalogenation, achieving good yields (Yang, Weng, & Zheng, 2006).
Methanol-to-Olefin (MTO) Catalysis
The chemistry of methylbenzene derivatives on zeolite HBeta catalysts reveals insights into MTO catalysis. The study indicates that the reactivity of methylbenzenes in MTO catalysis increases with methyl substitution, enhancing propene selectivity over ethylene. This underscores the importance of side-chain methylation in the hydrocarbon pool mechanism for MTO chemistry (Sassi et al., 2002).
Energy Storage Applications
Research on 1,2,4,5-tetramethoxybenzene and its analogs for Li-ion batteries highlights the potential of such compounds in energy storage. The study explores different analogs for their electrochemical stability and capacity in Li-ion environments, revealing that double methylation leads to organic molecules with electrochemical activity at lower potential. This suggests the feasibility of using these compounds as shuttle molecules to prevent overcharging in batteries based on LiFePO4 cathode material (Pirnat, Gaberšček, & Dominko, 2013).
Photocatalytic Transformations
1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a donor-acceptor fluorophore, has emerged as a powerful organophotocatalyst for various organic reactions. This application demonstrates the compound's excellent redox window, chemical stability, and broad applicability in metal-free photocatalysis, marking significant progress in the field (Shang et al., 2019).
Propiedades
IUPAC Name |
1,2,3,5-tetrachloro-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURGNCIPRITNBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870790 |
Source


|
| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Tetrachloro-4-methylbenzene | |
CAS RN |
875-40-1 |
Source


|
| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)
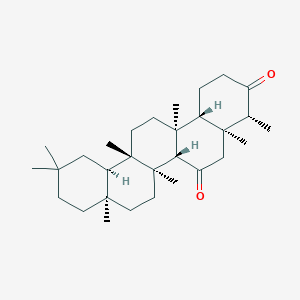
![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)
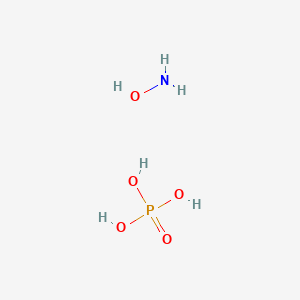
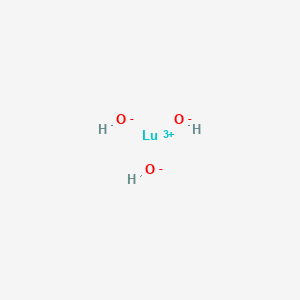
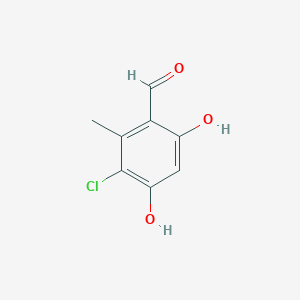

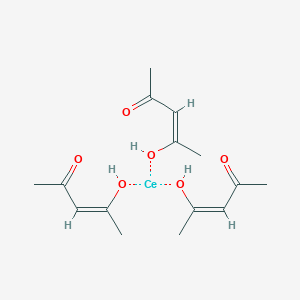
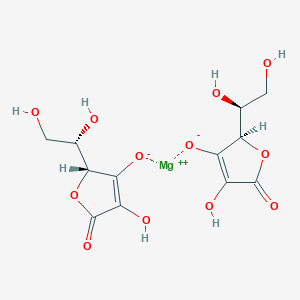
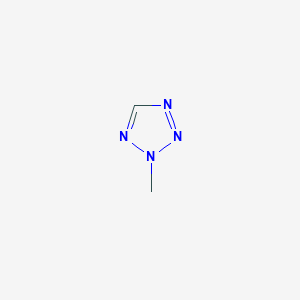
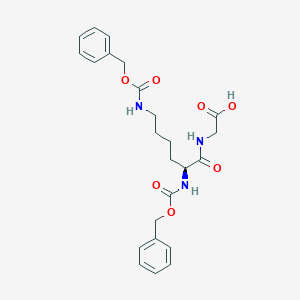
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)

